(2-Bromo-5-chlorophenoxy)trimethylsilane
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Overview
Description
(2-Bromo-5-chlorophenoxy)trimethylsilane is an organosilicon compound with the molecular formula C9H12BrClOSi. It is characterized by the presence of a bromine and chlorine atom on a phenoxy ring, which is further bonded to a trimethylsilane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenoxy)trimethylsilane typically involves the reaction of 2-bromo-5-chlorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Bromo-5-chlorophenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxytrimethylsilanes, while oxidation reactions can produce quinones or other oxidized derivatives .
Scientific Research Applications
(2-Bromo-5-chlorophenoxy)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenoxy)trimethylsilane involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in drug discovery, the compound may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chlorophenoxy)trimethylsilane
- (2-Bromo-5-fluorophenoxy)trimethylsilane
- (2-Bromo-5-methylphenoxy)trimethylsilane
Uniqueness
(2-Bromo-5-chlorophenoxy)trimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, as it can serve as a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
(2-bromo-5-chlorophenoxy)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrClOSi/c1-13(2,3)12-9-6-7(11)4-5-8(9)10/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAXJKAPGKRNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClOSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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